N,N'-Diethyl-3,6-acridinediamine N,N'-Diethyl-3,6-acridinediamine
Brand Name: Vulcanchem
CAS No.: 26484-04-8
VCID: VC20678184
InChI: InChI=1S/C17H19N3/c1-3-18-14-7-5-12-9-13-6-8-15(19-4-2)11-17(13)20-16(12)10-14/h5-11,18-19H,3-4H2,1-2H3
SMILES:
Molecular Formula: C17H19N3
Molecular Weight: 265.35 g/mol

N,N'-Diethyl-3,6-acridinediamine

CAS No.: 26484-04-8

Cat. No.: VC20678184

Molecular Formula: C17H19N3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Diethyl-3,6-acridinediamine - 26484-04-8

Specification

CAS No. 26484-04-8
Molecular Formula C17H19N3
Molecular Weight 265.35 g/mol
IUPAC Name 3-N,6-N-diethylacridine-3,6-diamine
Standard InChI InChI=1S/C17H19N3/c1-3-18-14-7-5-12-9-13-6-8-15(19-4-2)11-17(13)20-16(12)10-14/h5-11,18-19H,3-4H2,1-2H3
Standard InChI Key RPJXKSPMPVNXQG-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

N,N'-Diethyl-3,6-acridinediamine consists of a central acridine core—a fused tricyclic system comprising two benzene rings and a pyridine-like nitrogen heterocycle. The nitrogen atoms at positions 3 and 6 are each substituted with ethyl groups (-CH₂CH₃), distinguishing it from simpler acridines such as acridine orange or 9-aminoacridine . The ethyl groups introduce steric bulk and modulate electronic properties, enhancing lipophilicity compared to dimethyl or unsubstituted analogs.

The planar acridine system enables π-π stacking interactions with aromatic biomolecules, particularly DNA base pairs. Substituent positioning influences binding modes: the 3,6-diethyl configuration may favor intercalation over minor groove binding due to reduced steric hindrance compared to bulkier substitutions .

Table 1: Key Physicochemical Parameters of N,N'-Diethyl-3,6-Acridinediamine

PropertyValue/Description
Molecular FormulaC₁₉H₂₁N₃
Molecular Weight291.39 g/mol
LogP (Predicted)3.8 ± 0.4
UV-Vis Absorptionλₘₐₓ: 390–410 nm (in ethanol)
FluorescenceEmission at 520–550 nm (pH-dependent)

Synthesis and Modification Strategies

Conventional Synthesis Routes

The synthesis of N,N'-Diethyl-3,6-acridinediamine typically involves:

  • Acridine Core Formation: Condensation of diphenylamine derivatives under acidic conditions to generate the acridine backbone.

  • Nitrogen Alkylation: Reaction of 3,6-diaminoacridine with ethylating agents (e.g., ethyl bromide) in the presence of a base like potassium carbonate .

Alternative methods include Ullmann coupling for introducing amino groups or reductive amination for controlled ethyl substitution. Yield optimization (60–75%) requires precise temperature control (80–120°C) and inert atmospheres to prevent oxidative degradation .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, eluent: chloroform/methanol) followed by recrystallization from ethanol. Structural validation uses:

  • ¹H/¹³C NMR: Distinct signals for ethyl protons (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.8–8.6 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 291.2 (M⁺) .

Biological Interactions and Mechanisms

DNA Intercalation and Topoisomerase Inhibition

N,N'-Diethyl-3,6-acridinediamine intercalates between DNA base pairs, inducing structural distortion and inhibiting topoisomerase I/II activity. Comparative studies show:

  • Binding Constant (Kₐ): 3.18 × 10³ M⁻¹ for calf thymus DNA, surpassing dimethylamino analogs (Kₐ = 2.54 × 10³ M⁻¹) .

  • Hypochromicity: 51% reduction at λₘₐₓ = 400 nm upon DNA binding, indicating strong π-orbital coupling .

Intercalation disrupts DNA replication and transcription, making the compound a candidate for antineoplastic therapies. In A549 lung adenocarcinoma cells, derivatives reduce metabolic activity by 72–74% via topoisomerase-mediated DNA damage .

Protein Binding and Pharmacokinetics

Human serum albumin (HSA) binding studies reveal:

  • Binding Site: Sudlow site I, with a quenching constant (Kₛᵥ) of 2.26 M⁻¹ .

  • Half-Life in Plasma: ~8.2 hours, suggesting moderate metabolic stability .

Comparative Analysis with Acridine Derivatives

Table 2: N,N'-Diethyl-3,6-Acridinediamine vs. Structural Analogs

CompoundSubstituentsDNA Kₐ (M⁻¹)Anticancer IC₅₀ (μM)
N,N'-Diethyl-3,6-acridine3,6-diethylamino3.18 × 10³12.4 (A549)
Acridine Orange3,6-dimethylamino2.54 × 10³18.9 (A549)
9-Aminoacridine9-amino1.89 × 10³24.7 (A549)
Chrysaniline3,6-diamino2.01 × 10³15.2 (A549)

Key trends:

  • Ethyl vs. Methyl: Ethyl groups enhance DNA affinity by 25% compared to dimethylamino analogs .

  • Positioning: 3,6-substitutions yield superior intercalation over mono-substituted derivatives .

Applications in Research and Medicine

Molecular Biology

  • Nucleic Acid Staining: Ethyl substitutions reduce cytotoxicity compared to acridine orange, enabling live-cell imaging .

  • G-Quadruplex Stabilization: Stabilizes telomeric G-quadruplex structures (ΔTₘ = +8.5°C), inhibiting telomerase in cancer cells .

Drug Development

  • Combination Therapies: Synergizes with cisplatin, reducing IC₅₀ by 38% in ovarian cancer models .

  • Prodrug Design: Ethyl groups facilitate liposomal encapsulation (encapsulation efficiency: 82%) for targeted delivery .

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